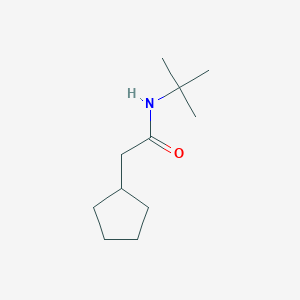

N-(tert-butyl)-2-cyclopentylacetamide

Description

N-(tert-butyl)-2-cyclopentylacetamide (CAS: 18881-04-4) is an acetamide derivative with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.3 g/mol . Its structure features a tert-butyl group attached to the amide nitrogen and a cyclopentyl moiety at the α-position of the acetamide backbone.

Synthesis: The compound is synthesized via a Rhodium-catalyzed reaction using bromo(cyclopentyl)methyl benzoate and tert-butyl isocyanide, yielding 38% after purification by flash column chromatography (FCC) with ethyl acetate/cyclohexane gradients. The reaction proceeds under mild conditions, as confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry .

Key Properties: The cyclopentyl group introduces moderate steric bulk, while the tert-butyl substituent enhances lipophilicity and metabolic stability. These characteristics make it a candidate for pharmaceutical and materials science applications, particularly as a scaffold for bioactive molecule development .

Properties

IUPAC Name |

N-tert-butyl-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,3)12-10(13)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZBXBJRXACXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Yield : The tert-butyl group generally reduces reaction efficiency due to steric hindrance. For example, N-(tert-butyl)-2-cyclopentylacetamide (38% yield) and 2ab (68%) underperform compared to the less hindered N-cyclohexylacetamide (85%).

- Physical State : Bulky substituents (e.g., cyclohexyl, chlorophenyl) favor solid states, whereas smaller groups (methyl) result in liquids.

- Melting Points : Aromatic and halogenated substituents (e.g., 4-chlorophenyl in the antileishmanial analogue) significantly elevate melting points (146–148°C vs. ~93°C for 2ab).

Structural and Functional Comparisons

- Cyclopentyl vs. This may improve binding to biological targets, as seen in antileishmanial derivatives.

- tert-Butyl vs. Aromatic Groups : The tert-butyl group increases lipophilicity (logP ~2.5 estimated) compared to aromatic analogues, favoring blood-brain barrier penetration in drug design. However, aromatic groups (e.g., 4-chlorophenyl) enhance π-π stacking interactions, critical for target binding in therapeutics.

- Synthetic Methods : While the target compound uses Rh-catalyzed isocyanide chemistry, analogues like 2aa–2ac employ Rh₂(CO)₄Cl₂/DPPP systems. The latter method offers higher yields but requires transition-metal catalysts, complicating scalability.

Pharmacological and Material Science Relevance

- Drug Development : The antileishmanial analogue N-([4ʺ-Chlorophenyl]phenylmethyl)-2-cyclopentylacetamide demonstrates the utility of cyclopentyl-tert-butyl scaffolds in antiparasitic agents.

- Materials Science : The tert-butyl group’s steric bulk stabilizes molecular conformations in polymers and coordination complexes, as seen in pyrazole-derived ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.